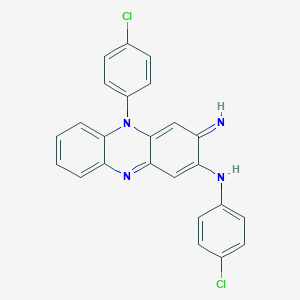

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Overview

Description

“N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine” is also known as Clofazimine . It is a bioactive small molecule with a molecular weight of 473.40 . The compound has a CAS number of 2030-63-9 .

Molecular Structure Analysis

The molecular formula of “N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine” is C24H16Cl2N4 . The molecular weight is 431.3 g/mol . The IUPAC name is N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine . The InChI and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.3 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass is 430.0752019 g/mol .Scientific Research Applications

Antiviral Activity

Field

Pharmaceutical Chemistry

Application

The compound has been studied for its potential antiviral activity. It’s particularly interesting in the context of developing new drugs with antiviral properties.

Method of Application

The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification, hydrazination, salt formation, cyclization, and finally, the creation of sulfonyl chloride followed by nucleophilic attack of the amines .

Results

The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .

Pharmaceutical Reference Standard

Field

Pharmaceutical Industry

Application

The compound is used as a reference standard in pharmaceutical applications. Reference standards are important for ensuring the quality and consistency of pharmaceutical products.

Method of Application

As a reference standard, the compound would be used to compare the properties of other substances in pharmaceutical testing.

Results

The specific results or outcomes would depend on the particular pharmaceutical product being tested .

Improving Stability and Dissolution of Amorphous Drugs

Application

The compound, also known as clofazimine, has been used in research to improve the stability and dissolution of amorphous drugs. This is particularly important for enhancing the solubility and bioavailability of drugs.

Method of Application

In this application, the compound was coated with a polymer nano-coating to inhibit surface crystallization and enhance dissolution. The coating was applied using a dip coating method in an alginate solution at pH 7 .

Results

The coated amorphous particles remained nearly amorphous after one year under accelerated testing conditions (40°C/75% R.H.) and showed faster dissolution than uncoated particles .

Reference Standard

Application

The compound is also used as a reference standard in the pharmaceutical industry. Reference standards are critical for ensuring the quality and consistency of pharmaceutical products.

Method of Application

As a reference standard, the compound is used to compare the properties of other substances in pharmaceutical testing .

Results

Inhibiting Surface Crystallization

Application

The compound, also known as clofazimine, has been used in research to inhibit the surface crystallization of amorphous drugs. This is particularly important for enhancing the solubility and bioavailability of drugs.

Results

The coated amorphous particles remained nearly amorphous after one year under accelerated testing conditions (40°C/75% R.H.) and showed faster dissolution than uncoated particles . In the first hour of dissolution, coated amorphous particles dissolve 50% faster than uncoated amorphous particles, and a factor of 3 faster than crystalline particles of the same size .

Electrostatic Deposition

Application

The compound has been used in research to apply a nano-coating technique to a basic drug using the principle of electrostatic deposition. This is particularly important for enhancing the solubility and bioavailability of drugs.

Method of Application

In this application, the compound was coated with a pharmaceutically acceptable polymer, alginate, by electrostatic deposition .

Results

The coated amorphous particles effectively inhibited its surface crystallization and enhanced its dissolution rate .

properties

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZIPZIQIQTNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878650 | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | |

CAS RN |

102262-55-5 | |

| Record name | N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

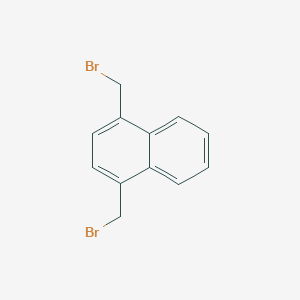

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

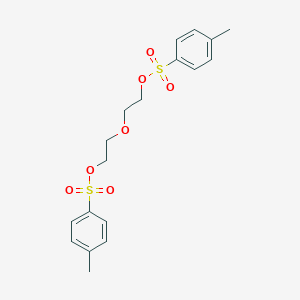

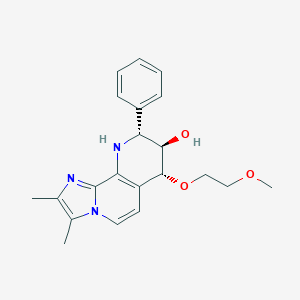

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)